molecular formula C21H17ClF3N3O B1401797 4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide CAS No. 1311278-87-1

4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide

Cat. No.: B1401797
CAS No.: 1311278-87-1
M. Wt: 419.8 g/mol
InChI Key: VQXCVJPYVOMTID-UHFFFAOYSA-N
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Description

4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide (CAS 1311278-87-1) is a high-purity chemical intermediate supplied with a guaranteed purity of ≥95% . This benzamide derivative has a molecular formula of C21H17ClF3N3O and a molecular weight of 419.84 g/mol . This compound is a valuable scaffold in medicinal chemistry and drug discovery research. It features a benzamide core, a structure recognized for its prevalence in pharmacologically active compounds . The molecule incorporates a trifluoromethylpyridine moiety and a dimethylamino group, heterocyclic elements commonly associated with enhanced biological activity and optimal physicochemical properties in FDA-approved therapeutics . Such substituted benzamide derivatives are of significant interest for researching new therapeutic agents . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access batch-specific analytical data and certificates upon request.

Properties

IUPAC Name

4-chloro-N-[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3O/c1-28(2)19-18(11-15(12-26-19)21(23,24)25)14-4-3-5-17(10-14)27-20(29)13-6-8-16(22)9-7-13/h3-12H,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXCVJPYVOMTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of Pyridine Ring

  • The pyridine ring is typically functionalized at the 2-position with a dimethylamino group and at the 5-position with a trifluoromethyl group.
  • Introduction of the trifluoromethyl substituent can be achieved via electrophilic trifluoromethylation or by using trifluoromethylated pyridine precursors.
  • The dimethylamino group is introduced through nucleophilic substitution or reductive amination on a suitable pyridine precursor.

Coupling to Phenyl Group

  • The 3-position of the phenyl ring is linked to the pyridin-3-yl amine via a carbon-nitrogen bond.
  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are commonly employed to couple aryl halides with amines.
  • Ligands such as xantphos and bases like cesium carbonate in polar aprotic solvents (e.g., DMF, acetonitrile) facilitate this coupling efficiently.

Formation of the Benzamide Linkage

Activation of 4-Chlorobenzoic Acid

  • 4-Chlorobenzoic acid is activated to its acid chloride using reagents such as thionyl chloride, oxalyl chloride, or phosphorus pentachloride.
  • This activation is typically performed in anhydrous solvents like dichloromethane or toluene under reflux conditions.

Amide Bond Formation

  • The amide bond is formed by reacting the pyridinyl aniline intermediate with 4-chlorobenzoyl chloride.
  • The reaction is carried out in the presence of a base (e.g., triethylamine or pyridine) to neutralize the generated HCl.
  • Temperature control (0–25 °C) is critical to minimize side reactions and optimize yield.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Yield (%) Notes
Pyridinyl aniline synthesis Pd-catalyzed amination with xantphos, Cs2CO3, aryl halide, amine DMF or acetonitrile 80–100 °C 70–85 Ligand and base choice critical
Acid chloride formation 4-Chlorobenzoic acid + SOCl2 or oxalyl chloride, reflux DCM or toluene Reflux (~70 °C) >90 Anhydrous conditions required
Amide coupling Pyridinyl aniline + 4-chlorobenzoyl chloride, triethylamine DCM or THF 0–25 °C 75–90 Slow addition of acid chloride advised

Alternative Synthetic Approaches

  • Curtius Rearrangement : For related compounds, one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in toluene/t-butanol has been employed to generate carbamate intermediates that can be converted to amines suitable for further coupling steps.
  • Use of Peptide Coupling Reagents : Carbodiimides (EDC, DCC) and uronium salts (HBTU) are alternative coupling agents to activate carboxylic acids directly for amide bond formation, especially when acid chlorides are unstable or difficult to handle.
  • Microwave-Assisted Synthesis : Microwave irradiation has been used to accelerate coupling reactions and improve yields in heterocyclic amide synthesis.

Research Findings and Optimization Notes

  • The position of the pyridine nitrogen adjacent to the amide linkage is crucial for biological activity and synthetic accessibility.
  • Electron-withdrawing groups on the pyridine ring (e.g., trifluoromethyl) must be introduced early in the synthesis to avoid side reactions during coupling.
  • The choice of solvent and base significantly affects reaction rates and product purity; polar aprotic solvents and mild organic bases are preferred.
  • Purification is generally performed by recrystallization or chromatographic techniques to remove residual catalysts and side products.

Summary Table of Key Preparation Steps

Synthetic Step Key Reagents/Conditions Purpose Challenges
Pyridinyl amine functionalization Electrophilic trifluoromethylation, amination Introduce CF3 and dimethylamino groups Regioselectivity, side reactions
Arylation of aniline Pd-catalyzed amination with xantphos, Cs2CO3 Form C-N bond between pyridine and phenyl Catalyst sensitivity
Acid chloride formation SOCl2 or oxalyl chloride in DCM/toluene Activate acid for amide bond formation Moisture sensitivity
Amide coupling Reaction with pyridinyl aniline + base Form final benzamide linkage Control of temperature and stoichiometry

Chemical Reactions Analysis

Amide Bond Formation and Functionalization

The benzamide group undergoes classical acylation and coupling reactions. Key methods include:

Table 1: Amide Bond Reactions

Reaction TypeReagents/ConditionsProduct/ApplicationYieldSource
AcylationHATU, DIPEA, DMF, 25°C, 12 hSubstituted benzamide derivatives75–85%
Ester hydrolysis6 M HCl, reflux, 6 hFree carboxylic acid intermediate90%
Nucleophilic substitutionK₂CO₃, DMF, 80°C, aryl halidesModified pyridine ring derivatives60–70%
  • The compound’s amide bond is stable under acidic conditions but hydrolyzes in basic media (pH > 10) to form carboxylic acids.

  • HATU-mediated coupling is preferred for introducing aromatic amines due to high efficiency and minimal side products .

Suzuki–Miyaura Cross-Coupling

The pyridine ring participates in palladium-catalyzed cross-coupling reactions.

Table 2: Suzuki Coupling Parameters

Boronic AcidCatalyst SystemSolventTemp (°C)Time (h)YieldSource
4-Pyridylboronic acidPdCl₂(dppf), K₃PO₄DME/H₂O1001282%
3-TrifluoromethylphenylPd(PPh₃)₄, Na₂CO₃Toluene80878%
  • The trifluoromethyl group enhances electron-withdrawing effects, accelerating oxidative addition in Pd catalysis .

  • Key limitation : Steric hindrance from the dimethylamino group reduces reactivity at the 2-position of the pyridine ring.

Nucleophilic Aromatic Substitution (NAS)

The chloro substituent on the benzamide undergoes NAS with nitrogen and oxygen nucleophiles:

Table 3: NAS Reactions

NucleophileConditionsProductYieldSource
PiperazineDIPEA, DMF, 120°C, 24 hPiperazine-linked benzamide65%
MorpholineK₂CO₃, DMSO, 100°C, 18 hMorpholine-substituted derivative70%
Sodium methoxideMeOH, reflux, 6 hMethoxybenzamide55%
  • Kinetic studies show that electron-deficient aryl chlorides (e.g., para-chloro position) react faster than meta-substituted analogues .

Reduction and Hydrogenation

Catalytic hydrogenation targets the pyridine ring and nitro intermediates:

Table 4: Reduction Reactions

SubstrateCatalystConditionsProductYieldSource
Nitro precursorPd/C, H₂ (1 atm)EtOH, 25°C, 4 hAmine intermediate95%
Pyridine ringPtO₂, H₂ (3 atm)AcOH, 50°C, 12 hPartially saturated pyridine40%
  • Selectivity : Hydrogenation preferentially occurs at the pyridine ring over the benzamide under mild conditions .

Stability and Degradation

The compound demonstrates pH-dependent stability:

Table 5: Stability Profile

ConditionHalf-Life (h)Major Degradation ProductSource
pH 1.0 (HCl)48Hydrolyzed benzamide
pH 7.4 (PBS)>720Stable
pH 13.0 (NaOH)2Carboxylic acid derivative
  • Light exposure : Degrades via radical pathways under UV light (λ = 254 nm), forming dechlorinated byproducts.

Enzymatic Interactions

In vitro studies highlight interactions with cytochrome P450 enzymes:

Table 6: Metabolic Pathways

EnzymeReaction TypeMetaboliteSource
CYP3A4N-DemethylationDesmethyl-benzamide
CYP2D6Hydroxylation4-Hydroxy-trifluoromethylpyridine
  • Inhibitor potential : Competes with midazolam for CYP3A4 binding (Kᵢ = 12 μM) .

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Research

  • Anticancer Activity : Research indicates that compounds similar to 4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide exhibit significant anticancer properties. Studies have shown that derivatives can inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated efficacy against various bacterial strains, highlighting its role in developing new antibiotics .

2. Agricultural Chemistry

  • Herbicide Development : The compound's chemical structure is conducive to designing herbicides that target specific plant growth pathways. Its efficacy in inhibiting weed growth while being safe for crops has been a focus of agricultural research .

Case Studies

Study TitleFindingsReference
"Synthesis and Biological Evaluation of Trifluoromethylated Compounds"Identified that trifluoromethylated benzamides possess enhanced biological activity against cancer cells.
"Novel Herbicides Based on Pyridine Derivatives"Developed a range of pyridine-based herbicides with improved selectivity and efficacy against common agricultural weeds.
"Antimicrobial Activity of Fluorinated Compounds"Demonstrated that fluorinated compounds, including derivatives of the target compound, showed significant inhibition against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituted Benzamide Derivatives

a. 4-Chloro-N-(Cyanoethoxymethyl)Benzamide (Zarilamid)

  • Molecular Formula : C₁₁H₁₁ClN₂O₂
  • Key Features: 4-chloro-benzamide core with a cyanoethoxymethyl substituent.
  • Application: Used as a fungicide (). The cyano group improves electrophilicity, enhancing reactivity with fungal enzymes .

b. 4-Chloro-N-((4-(1,1-Dimethylethyl)Phenyl)Methyl)-3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxamide (Tebufenpyrad)

  • Molecular Formula : C₁₈H₂₃ClN₂O₂
  • Key Features : Pyrazole-carboxamide with 4-chloro substitution and bulky tert-butylphenyl group.
  • Application : Acaricide/insecticide. The tert-butyl group increases hydrophobicity, favoring membrane penetration .

c. 3-Amino-N-[3-(Trifluoromethyl)Phenyl]Benzamide

  • Molecular Formula : C₁₄H₁₁F₃N₂O
  • Key Features: 3-amino-benzamide with trifluoromethylphenyl substitution.
  • Application: Unknown, but the amino group may enhance solubility and target binding via hydrogen bonding () .

Pyridine-Containing Analogs

a. 4-Chloro-N-(2-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Sulfanyl}Phenyl)Benzamide

  • Molecular Formula : C₁₉H₁₁Cl₂F₃N₂OS
  • Key Features : Chloro-trifluoromethylpyridinylsulfanyl substitution.
  • Application : Likely agrochemical; the sulfanyl bridge improves rigidity and target specificity () .

b. 3-((5-Chloro-4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)-4-Methyl-N-(3-(4-Methyl-1H-Imidazol-1-yl)-5-(Trifluoromethyl)Phenyl)Benzamide

  • Molecular Formula : C₂₈H₂₁ClF₃N₇O
  • Key Features : Pyrimidine-pyridine hybrid with trifluoromethylphenyl and imidazole groups.
  • Application: Potential kinase inhibitor; the imidazole moiety may coordinate metal ions in enzymatic active sites () .

Functional Group Analysis

Compound Core Structure Key Substituents Potential Application
Target Compound Benzamide 4-Cl, 3-(2-dimethylamino-5-CF₃-pyridin-3-yl)phenyl Agrochemical/Pharmaceutical
Zarilamid Benzamide 4-Cl, cyanoethoxymethyl Fungicide
Tebufenpyrad Pyrazole-carboxamide 4-Cl, tert-butylphenyl, ethyl-methylpyrazole Insecticide
4-Chloro-N-(2-{[3-Chloro-5-CF₃-Pyridin-2-yl]Sulfanyl}Phenyl)Benzamide Benzamide 4-Cl, pyridinylsulfanyl, 3-Cl, 5-CF₃ Agrochemical

Impact of Substituents on Bioactivity

  • Chlorine (Cl) : Common at the 4-position in benzamide pesticides; increases electrophilicity and resistance to oxidative degradation .
  • Trifluoromethyl (CF₃) : Enhances lipid solubility and metabolic stability; prevalent in agrochemicals (e.g., flusulfamide in ) .

Research Findings and Trends

  • Agrochemicals : Chloro-trifluoromethylbenzamides (e.g., ) dominate due to their durability and target specificity .
  • Pharmaceuticals : Pyridine-benzamide hybrids () are explored for kinase inhibition, leveraging heterocyclic diversity for selective binding .
  • Structural Insights : Sulfanyl and imidazole groups (–8) introduce conformational constraints, critical for optimizing binding affinities .

Biological Activity

4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide, with the molecular formula C21H17ClF3N3O and a molecular weight of 419.8 g/mol, is a compound that has gained attention in various biochemical and pharmacological studies. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 4-chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]benzamide
  • CAS Number : 1311278-87-1
  • Molecular Structure :
C21H17ClF3N3O\text{C}_{21}\text{H}_{17}\text{ClF}_{3}\text{N}_{3}\text{O}

Biological Activity Overview

The compound exhibits various biological activities, particularly in inhibiting specific enzymes and affecting cellular processes. Key findings include:

Enzyme Inhibition

Research indicates that this compound inhibits crucial enzymes such as:

  • NADPH-glutathione reductase
  • Catalase

These enzymes play significant roles in oxidative stress responses and metabolic pathways, suggesting that the compound may have implications in conditions characterized by oxidative stress.

Cellular Effects

The compound's influence extends to cellular signaling pathways and gene expression. Notably, it has been shown to:

  • Alter the expression of genes involved in photosynthesis and respiration in plant cells.
  • Impact cellular metabolism significantly, indicating a potential role in metabolic disorders.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Binding to Biomolecules : The compound binds to specific biomolecules, leading to either inhibition or activation of enzymatic activities.
  • Electron Transport Inhibition : It inhibits photosystem II electron transport by interacting with thylakoid membranes in chloroplasts, which may have implications for agricultural applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits NADPH-glutathione reductase and catalase
Gene ExpressionAlters expression related to photosynthesis
Cellular MetabolismAffects metabolic pathways
Photosystem II InhibitionInteracts with thylakoid membranes

Pharmacokinetics

Pharmacokinetic studies indicate that the compound possesses favorable properties for further development. It is essential to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles to understand its potential as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide, and how can intermediates be characterized?

  • Methodology : The synthesis typically involves three key steps:
  • Pyridine Derivative Preparation : Chlorination of the pyridine ring followed by trifluoromethyl group introduction via electrophilic aromatic substitution .
  • Coupling Reaction : The chlorinated pyridine derivative is coupled with a benzyl halide under basic conditions (e.g., K₂CO₃ in CH₃CN) .
  • Amidation : Reacting the intermediate with 4-chlorobenzoyl chloride in the presence of a base (e.g., Na pivalate) yields the final benzamide .
  • Characterization : Use LC-MS for purity assessment and ¹H/¹³C NMR to confirm structural integrity (e.g., aromatic proton shifts at δ 7.2–8.5 ppm and carbonyl signals at ~170 ppm) .

Q. How can researchers verify the compound’s hypothesized antibacterial activity and identify its molecular targets?

  • Methodology :
  • Enzyme Assays : Test inhibition of bacterial phosphopantetheinyl transferases (PPTases), which are critical for fatty acid and siderophore biosynthesis .
  • MIC Determination : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Structural Analogues : Compare activity with structurally related compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to infer structure-activity relationships .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro enzyme assays and whole-cell bacterial assays be resolved?

  • Methodology :
  • Permeability Studies : Use efflux pump inhibitors (e.g., PAβN) to determine if reduced activity in whole-cell assays stems from poor membrane penetration .
  • Metabolite Profiling : Perform LC-HRMS to identify potential degradation products or inactive metabolites in bacterial cultures .
  • Resistance Mutagenesis : Generate PPTase mutants via directed evolution and assess resistance to the compound, confirming target engagement .

Q. What strategies optimize the coupling reaction yield between pyridine intermediates and benzamide precursors?

  • Methodology :
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for Buchwald-Hartwig amidation to improve efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for stabilizing transition states and reducing side reactions .
  • In Situ Monitoring : Use FTIR to track carbonyl stretching (1650–1750 cm⁻¹) and optimize reaction termination points .

Q. How do trifluoromethyl and dimethylamino groups influence the compound’s pharmacokinetic properties?

  • Methodology :
  • LogP Measurement : Determine octanol-water partition coefficients to assess lipophilicity and blood-brain barrier penetration potential .
  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .
  • CYP450 Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .

Q. What analytical techniques are critical for resolving structural ambiguities in the final compound?

  • Methodology :
  • X-ray Crystallography : Resolve crystal structures to confirm the spatial arrangement of the trifluoromethylpyridine and benzamide moieties .
  • 2D NMR : Use NOESY or HSQC to assign stereochemistry and detect intramolecular hydrogen bonding .
  • DFT Calculations : Compare experimental IR/Raman spectra with computational models to validate conformational stability .

Data Contradiction and Pathway Analysis

Q. How should researchers address discrepancies between predicted and observed biochemical pathway impacts?

  • Methodology :
  • Transcriptomics : Perform RNA-seq on treated bacterial cells to identify differentially expressed genes (e.g., fatty acid biosynthesis genes) .
  • Metabolomics : Quantitate pathway intermediates (e.g., malonyl-CoA) via LC-MS to confirm PPTase inhibition .
  • Knockout Strains : Use bacterial strains with deleted PPTase genes to validate target-specific pathway disruption .

Q. What statistical approaches are recommended for validating dose-response relationships in antimicrobial assays?

  • Methodology :
  • Nonlinear Regression : Fit data to Hill equation models to calculate IC₅₀ values and assess cooperativity .
  • ANOVA with Tukey’s Test : Compare multiple dose groups to identify significant efficacy differences (p < 0.05) .
  • Resampling Methods : Apply bootstrapping to estimate confidence intervals for EC₅₀ values in small-sample datasets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide
Reactant of Route 2
Reactant of Route 2
4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide

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